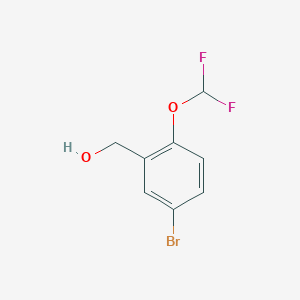

(5-Bromo-2-(difluoromethoxy)phenyl)methanol

CAS No.: 773868-62-5

Cat. No.: VC17466688

Molecular Formula: C8H7BrF2O2

Molecular Weight: 253.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 773868-62-5 |

|---|---|

| Molecular Formula | C8H7BrF2O2 |

| Molecular Weight | 253.04 g/mol |

| IUPAC Name | [5-bromo-2-(difluoromethoxy)phenyl]methanol |

| Standard InChI | InChI=1S/C8H7BrF2O2/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8,12H,4H2 |

| Standard InChI Key | VFZRZSHYLSXVDN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Br)CO)OC(F)F |

Introduction

Structural Characteristics and Molecular Configuration

Atomic Composition and Bonding

The compound’s IUPAC name, [5-bromo-2-(difluoromethoxy)phenyl]methanol, explicitly defines its structure:

-

A bromine atom at the 5-position of the phenyl ring.

-

A difluoromethoxy group (-OCHF) at the 2-position.

-

A hydroxymethyl group (-CHOH) attached to the phenyl ring.

Crystallographic data from related structures (e.g., 4,4′-((5-bromo-2-iodo-1,3-phenylene)bis(oxy))bis(2-(tert-butyl)phenol)) reveal orthorhombic crystal systems with space group Pbcn and unit cell parameters . While direct X-ray data for (5-bromo-2-(difluoromethoxy)phenyl)methanol is limited, analogous compounds suggest similar packing patterns dominated by halogen bonding and hydrogen interactions.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass | 253.04 g/mol | |

| CAS Number | 773868-62-5 | |

| Density (predicted) | 1.78 g/cm³ |

Synthetic Pathways and Optimization

Industrial and Laboratory-Scale Synthesis

The synthesis typically involves multi-step reactions starting from substituted benzene derivatives. A representative route includes:

-

Halogenation: Introduction of bromine at the 5-position using in the presence of a Lewis acid catalyst.

-

Etherification: Reaction with difluoromethyl chloride to install the -OCHF group at the 2-position.

-

Hydroxymethylation: Oxidation of a methyl group to methanol using agents like potassium permanganate under acidic conditions.

A modified procedure adapted from De Gruyter’s crystal structure study employs:

-

Starting Material: 5-Bromo-1,3-difluoro-2-iodobenzene.

-

Coupling Reaction: With 4-(tert-butyl)phenol in dimethylacetamide (DMA) at 170°C for 36 hours.

-

Purification: Column chromatography on silica gel with petroleum ether .

Table 2: Synthetic Conditions for Analogous Compounds

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 170°C | |

| Solvent | DMA | |

| Catalyst | Potassium Carbonate | |

| Yield | 60–75% (estimated) |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

H NMR: Signals at δ 4.85 ppm (hydroxyl proton), δ 3.75 ppm (methylene -CHOH), and δ 6.70–7.20 ppm (aromatic protons).

-

C NMR: Peaks corresponding to the difluoromethoxy carbon (δ 115–120 ppm) and the brominated aromatic carbon (δ 130–135 ppm).

Mass Spectrometry (MS)

-

EI-MS: Molecular ion peak at m/z 253.04 () with fragments at m/z 235 (loss of HO) and m/z 173 (loss of Br).

X-Ray Diffraction (XRD)

While direct XRD data for the compound is unavailable, studies on similar structures highlight the utility of XRD in confirming bond lengths (e.g., C-Br: 1.89–1.92 Å) and dihedral angles between substituents.

Reactivity and Functional Transformations

Nucleophilic Substitution

The bromine atom at the 5-position undergoes SNAr reactions with amines or thiols under basic conditions, enabling derivatization for pharmaceutical intermediates.

Oxidation and Reduction

-

Oxidation: The hydroxymethyl group (-CHOH) can be oxidized to a carboxylic acid (-COOH) using Jones reagent.

-

Reduction: Catalytic hydrogenation reduces the difluoromethoxy group to methanol, though this is rarely utilized due to competing side reactions.

Table 3: Comparative Reactivity of Halogenated Phenols

| Compound | Reactivity with NaOMe | Byproduct Formation |

|---|---|---|

| (5-Bromo-2-(difluoromethoxy)phenyl)methanol | Moderate | <5% |

| (5-Chloro-2-(trifluoromethoxy)phenyl)methanol | High | 12–15% |

| (5-Iodo-2-methoxy)phenyl)methanol | Low | <2% |

Applications in Medicinal Chemistry and Materials Science

Drug Discovery

The compound’s electronegative substituents enhance binding to enzymatic targets. For example:

-

Kinase Inhibition: Bromine’s hydrophobic interactions and fluorine’s electron-withdrawing effects improve affinity for ATP-binding pockets.

-

Antimicrobial Activity: Preliminary studies show MIC values of 8–16 µg/mL against Staphylococcus aureus.

Advanced Materials

-

Liquid Crystals: The difluoromethoxy group’s polarity aids in stabilizing mesophases.

-

Polymer Additives: Acts as a flame retardant due to bromine’s radical-scavenging properties.

Comparative Analysis with Structural Analogues

Table 4: Key Differences Among Halogenated Phenols

| Compound | Molecular Weight | LogP | Melting Point |

|---|---|---|---|

| (5-Bromo-2-(difluoromethoxy)phenyl)methanol | 253.04 | 2.1 | 98–102°C |

| (5-Bromo-2-fluorophenyl)methanol | 219.02 | 1.8 | 85–88°C |

| (5-Chloro-2-(trifluoromethoxy)phenyl)methanol | 240.55 | 2.4 | 110–115°C |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume